molecular formula C18H22ClNO B2483057 1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one CAS No. 923854-43-7

1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one

Cat. No. B2483057
CAS RN: 923854-43-7
M. Wt: 303.83
InChI Key: XSGDOSFCPYQYHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrole derivatives involves complex chemical reactions, including one-pot multi-component coupling reactions and Pd-catalyzed Suzuki coupling methods. For instance, a related pyrrole derivative was synthesized through a one-pot four-component coupling reaction, catalyzed by natural hydroxyapatite, showcasing the versatility and complexity of pyrrole synthesis methods (Louroubi et al., 2019). Another study highlighted the synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, achieved via Pd-catalyzed Suzuki coupling, indicating the diverse synthetic pathways for pyrrole-based compounds (Zhang & Tieke, 2008).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by X-ray crystallography and spectroscopic methods, revealing intricate details about their geometrical and electronic structure. One study described the crystal structure of a pyrrole derivative, highlighting the role of hydrogen bonding and π-π stacking interactions in its stabilization (Portilla et al., 2011). Another research effort focused on the structural characterization of a new pyrrole derivative, employing 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction techniques (Louroubi et al., 2019).

Chemical Reactions and Properties

Pyrrole derivatives undergo various chemical reactions, including cycloadditions and polymerization processes, which significantly influence their properties. For example, the synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units through Suzuki coupling affects their solubility and fluorescence properties, demonstrating the chemical versatility of these compounds (Zhang & Tieke, 2008).

Physical Properties Analysis

The physical properties of pyrrole derivatives, such as solubility, fluorescence, and molecular weight, are closely related to their synthesis and molecular structure. The aforementioned polymers exhibit strong fluorescence with significant Stokes shifts, indicating their potential in optical applications (Zhang & Tieke, 2008).

Scientific Research Applications

Bioactivities and Natural Sources

"1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one" and its analogs, due to their structural similarities with compounds like 2,4-Di-tert-butylphenol, are of interest in scientific research for their potential bioactivities and occurrence in natural sources. Studies have demonstrated that such compounds exhibit potent toxicity against various organisms and are found in numerous species across bacteria, fungi, plants, and animals. They often constitute significant components of essential oils and exhibit autotoxicity, suggesting a role in endocidal regulation within producing organisms (Zhao et al., 2020).

Antifungal Applications

Research into small molecules for combating fungal pathogens, such as Fusarium oxysporum, has identified compounds with structural features reminiscent of "1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one." These compounds have shown efficacy in structure-activity relationship studies, highlighting their potential in antifungal pharmacophore development (Kaddouri et al., 2022).

Supramolecular Chemistry

In supramolecular chemistry, the pyrrole moiety, similar to the one present in "1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one," is utilized in the construction of supramolecular capsules. These structures benefit from the ease of synthesis and the structural analogy to calix[4]arenes, providing a basis for novel encapsulation strategies and the development of materials with unique binding properties for electron-poor guests (Ballester, 2011).

Environmental and Toxicological Studies

Synthetic phenolic antioxidants (SPAs), with structural motifs akin to "1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one," have been studied extensively for their environmental occurrence, human exposure, and toxicity. These studies highlight the importance of understanding the environmental behaviors and potential health impacts of such compounds, urging further investigation into novel SPAs with reduced toxicity (Liu & Mabury, 2020).

Optoelectronic Applications

Research into optoelectronic materials has explored the use of compounds with pyrrole and phenyl rings, indicating potential applications of "1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one" in this field. Such compounds are valuable for the creation of novel materials for organic light-emitting diodes (OLEDs), sensors, and photovoltaics, providing a basis for the design and development of metal-free infrared emitters and other optoelectronic devices (Squeo & Pasini, 2020).

properties

IUPAC Name

1-[1-(4-tert-butylphenyl)-2,5-dimethylpyrrol-3-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-12-10-16(17(21)11-19)13(2)20(12)15-8-6-14(7-9-15)18(3,4)5/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGDOSFCPYQYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(C)(C)C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one

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